2-(Trifluoromethyl)nicotinaldehyde
Overview
Description
Preparation Methods
2-(Trifluoromethyl)nicotinaldehyde is generally synthesized by reacting 2-pyridinecarboxaldehyde with trifluoroformic acid . The reaction conditions can vary, but typically involve the use of an inert atmosphere (such as nitrogen or argon) and temperatures ranging from 2-8°C . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
2-(Trifluoromethyl)nicotinaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(Trifluoromethyl)nicotinaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Trifluoromethyl)nicotinaldehyde involves its interaction with various molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and enzymes. This can lead to increased potency and selectivity in its biological effects .
Comparison with Similar Compounds
2-(Trifluoromethyl)nicotinaldehyde can be compared with other similar compounds, such as:
2-(Trifluoromethyl)benzaldehyde: Similar in structure but with a benzene ring instead of a pyridine ring.
2-(Trifluoromethyl)pyridine: Lacks the aldehyde functional group, making it less reactive in certain chemical reactions.
2-(Trifluoromethyl)aniline: Contains an amino group instead of an aldehyde group, leading to different reactivity and applications.
The uniqueness of this compound lies in its combination of the trifluoromethyl group and the aldehyde functional group, which provides a versatile platform for various chemical transformations and applications.
Biological Activity
2-(Trifluoromethyl)nicotinaldehyde is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group enhances the compound's lipophilicity, which can improve its interaction with lipid membranes and various biological targets. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C7H4F3N
- IUPAC Name : 2-(Trifluoromethyl)pyridine-3-carbaldehyde
The trifluoromethyl group () is known to significantly influence the reactivity and biological properties of organic compounds. The aldehyde functional group allows for covalent interactions with biomolecules, which is crucial in drug design.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The following mechanisms have been identified:
- Enzyme Inhibition : The aldehyde group can form covalent bonds with nucleophilic residues in enzymes, potentially inhibiting their activity. This property is valuable in developing inhibitors for specific enzymes involved in disease pathways.
- Receptor Binding : The compound may act as a ligand for various receptors, modulating biological responses. Its lipophilicity enhances its ability to penetrate cell membranes and bind to hydrophobic pockets within proteins .
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for some derivatives have been reported as low as 2 µg/mL, indicating potent antibacterial activity .
Compound | Target Bacteria | MIC (µg/mL) |
---|---|---|
This compound | MRSA | 2 |
Other derivatives | Various strains | 4 - 64 |
Anticancer Activity
In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties. Studies have demonstrated moderate cytotoxicity against several cancer cell lines, including colon (SW480, SW620) and prostate (PC3) cancer cells. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation .
Cell Line | IC50 (µM) |
---|---|
SW480 | 12.8 |
SW620 | 14.5 |
PC3 | Variable |
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of various trifluoromethyl-substituted nicotinic aldehydes against clinical isolates of Staphylococcus aureus. The results indicated that compounds with the trifluoromethyl group showed enhanced potency compared to their non-fluorinated counterparts .
- Anticancer Potential : Another research project focused on the cytotoxic effects of trifluoromethyl-containing compounds on prostate cancer cells. The findings suggested that these compounds could serve as lead candidates for further development in cancer therapy due to their selective toxicity towards cancer cells while sparing normal cells .
Properties
IUPAC Name |
2-(trifluoromethyl)pyridine-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO/c8-7(9,10)6-5(4-12)2-1-3-11-6/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COMFXXABDQGVSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(F)(F)F)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50563716 | |
Record name | 2-(Trifluoromethyl)pyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50563716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116308-35-1 | |
Record name | 2-(Trifluoromethyl)pyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50563716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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